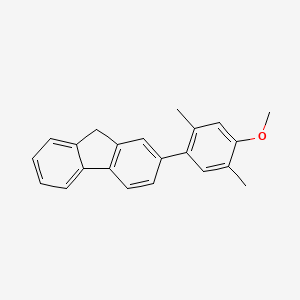
2-(4-Methoxy-2,5-dimethylphenyl)-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxy-2,5-dimethylphenyl)-9H-fluorene is an organic compound that belongs to the fluorene family It is characterized by a fluorene core substituted with a 4-methoxy-2,5-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-2,5-dimethylphenyl)-9H-fluorene typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-2,5-dimethylphenyl)-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the fluorene core or the substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxy-2,5-dimethylbenzaldehyde or 4-methoxy-2,5-dimethylbenzoic acid .
Scientific Research Applications
2-(4-Methoxy-2,5-dimethylphenyl)-9H-fluorene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-2,5-dimethylphenyl)-9H-fluorene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. These interactions can result in various biological effects, such as modulation of signal transduction pathways, inhibition of enzyme activity, or alteration of gene expression .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-2,5-dimethylphenylboronic acid
- (4-Methoxy-2,5-dimethylphenyl)acetonitrile
- 4-Hydroxy-2,5-dimethyl-3(2H)-furanone
Uniqueness
2-(4-Methoxy-2,5-dimethylphenyl)-9H-fluorene is unique due to its specific substitution pattern on the fluorene core, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications in organic electronics and materials science, where precise control over molecular structure is crucial .
Properties
CAS No. |
428517-50-4 |
|---|---|
Molecular Formula |
C22H20O |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2-(4-methoxy-2,5-dimethylphenyl)-9H-fluorene |
InChI |
InChI=1S/C22H20O/c1-14-11-22(23-3)15(2)10-21(14)17-8-9-20-18(13-17)12-16-6-4-5-7-19(16)20/h4-11,13H,12H2,1-3H3 |
InChI Key |
PWJYAMGNPHFDAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)C2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















